molecular formula C16H10F2N2O3 B12218724 (2E)-N-[3-(3,4-difluorophenyl)isoxazol-5-yl]-3-(2-furyl)prop-2-enamide

(2E)-N-[3-(3,4-difluorophenyl)isoxazol-5-yl]-3-(2-furyl)prop-2-enamide

Cat. No.: B12218724
M. Wt: 316.26 g/mol
InChI Key: YAPNUOPLHFQJDP-GQCTYLIASA-N
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Description

(2E)-N-[3-(3,4-difluorophenyl)isoxazol-5-yl]-3-(2-furyl)prop-2-enamide is a synthetic organic compound characterized by its unique structure, which includes a difluorophenyl group, an isoxazole ring, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[3-(3,4-difluorophenyl)isoxazol-5-yl]-3-(2-furyl)prop-2-enamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Isoxazole Ring: This step involves the cyclization of a suitable precursor, such as a β-keto ester, with hydroxylamine hydrochloride under acidic conditions to form the isoxazole ring.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using a suitable difluorobenzene derivative.

    Formation of the Furan Ring: The furan ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-dicarbonyl compound.

    Coupling Reaction: The final step involves coupling the isoxazole and furan rings through a condensation reaction with an appropriate amide-forming reagent, such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[3-(3,4-difluorophenyl)isoxazol-5-yl]-3-(2-furyl)prop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.

    Substitution: Nucleophiles such as amines or thiols for nucleophilic substitution; electrophiles such as alkyl halides for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2E)-N-[3-(3,4-difluorophenyl)isoxazol-5-yl]-3-(2-furyl)prop-2-enamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2E)-N-[3-(3,4-difluorophenyl)isoxazol-5-yl]-3-(2-furyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. For example, it may inhibit the activity of certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-[3-(3,4-difluorophenyl)isoxazol-5-yl]-3-(2-thienyl)prop-2-enamide: Similar structure but with a thiophene ring instead of a furan ring.

    (2E)-N-[3-(3,4-difluorophenyl)isoxazol-5-yl]-3-(2-pyridyl)prop-2-enamide: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

The uniqueness of (2E)-N-[3-(3,4-difluorophenyl)isoxazol-5-yl]-3-(2-furyl)prop-2-enamide lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H10F2N2O3

Molecular Weight

316.26 g/mol

IUPAC Name

(E)-N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-3-(furan-2-yl)prop-2-enamide

InChI

InChI=1S/C16H10F2N2O3/c17-12-5-3-10(8-13(12)18)14-9-16(23-20-14)19-15(21)6-4-11-2-1-7-22-11/h1-9H,(H,19,21)/b6-4+

InChI Key

YAPNUOPLHFQJDP-GQCTYLIASA-N

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)NC2=CC(=NO2)C3=CC(=C(C=C3)F)F

Canonical SMILES

C1=COC(=C1)C=CC(=O)NC2=CC(=NO2)C3=CC(=C(C=C3)F)F

Origin of Product

United States

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